molecular formula C11H15N5S B6437199 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549007-02-3

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole

Cat. No. B6437199
CAS RN: 2549007-02-3
M. Wt: 249.34 g/mol
InChI Key: BCFGKCJMHAXCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole (MMPT) is a small molecule that has recently gained attention for its potential applications in scientific research. MMPT is a heterocyclic compound, meaning it is composed of two or more different types of atoms linked together in a ring-like structure. The unique structure of MMPT enables it to act as a ligand, which is a molecule that binds to a target molecule or receptor in the body. This binding can lead to a range of biological effects, making MMPT an attractive option for scientific research.

Mechanism of Action

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole acts as a ligand, which is a molecule that binds to a target molecule or receptor in the body. This binding can lead to a range of biological effects, depending on the target molecule or receptor. For example, this compound has been studied for its ability to interact with certain enzymes, such as cyclooxygenase-2 (COX-2). In this case, this compound binds to the COX-2 enzyme, resulting in the inhibition of its activity. This inhibition can lead to a range of biological effects, such as the inhibition of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a range of biochemical and physiological processes. For example, this compound has been studied for its potential to act as an antioxidant, which could lead to applications in the treatment of various diseases. Additionally, this compound has been studied for its ability to inhibit the growth of cancer cells, as well as its ability to modulate the activity of certain enzymes. Finally, this compound has been studied for its potential to act as an anti-inflammatory agent, which could lead to applications in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize this compound in a laboratory setting. Additionally, this compound has a wide range of potential applications in scientific research, making it an attractive option for laboratory experiments. Finally, this compound is a relatively small molecule, which makes it easier to study in the laboratory.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively new compound, so there is still much to be learned about its potential applications. Additionally, this compound is a heterocyclic compound, which means it can be difficult to study in the laboratory. Finally, this compound is a relatively small molecule, which can make it difficult to study in detail.

Future Directions

Given the potential applications of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole in scientific research, there are a number of potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential to interact with various biological targets. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research could be conducted to explore the potential of this compound to act as an antioxidant and to modulate the activity of certain enzymes.

Synthesis Methods

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can be synthesized in a laboratory setting using a variety of methods. The most common method of synthesis involves the use of a Grignard reagent, which is a type of organic compound that can be used to form carbon-carbon bonds. This method involves combining a Grignard reagent with a this compound precursor in an aqueous solution. The reaction is then heated to a specific temperature, resulting in the formation of this compound. Other methods of synthesis include the use of a palladium catalyst and the use of a Suzuki coupling reaction.

Scientific Research Applications

3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of potential applications in scientific research. It has been studied for its ability to interact with various biological targets, such as enzymes, receptors, and proteins. This interaction can lead to a range of biological effects, making this compound an attractive option for scientific research. For example, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to modulate the activity of certain enzymes. Additionally, this compound has been studied for its potential to act as an antioxidant, which could lead to applications in the treatment of various diseases.

properties

IUPAC Name

3-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-13-9(2)14-17-11/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGKCJMHAXCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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